(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H16N6O and its molecular weight is 344.378. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with imidazole and triazole moieties have been known to interact with various targets, including enzymes like aromatase and structures like tubulin .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit tubulin polymerization , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential inhibition of tubulin polymerization , it can be inferred that this compound might affect cell division and growth pathways.
Pharmacokinetics
It is mentioned that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Similar compounds have shown considerable cytotoxicity against various human cancer cell lines , suggesting potential antiproliferative activity.
Action Environment
It is known that various internal and external factors can influence the action of similar compounds .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(17-10-20-25(23-17)14-6-2-1-3-7-14)24-11-13(12-24)18-21-15-8-4-5-9-16(15)22-18/h1-10,13H,11-12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMDESXWIQOCLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.